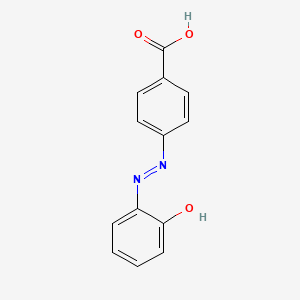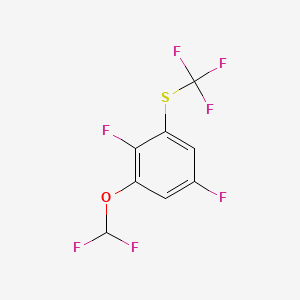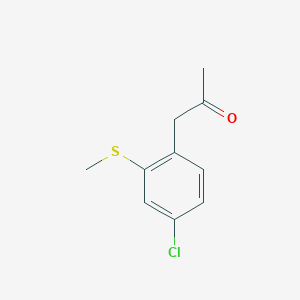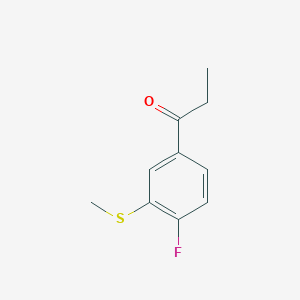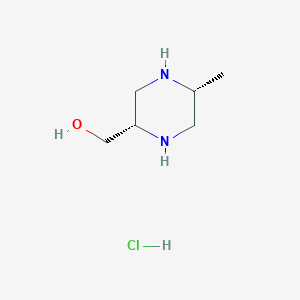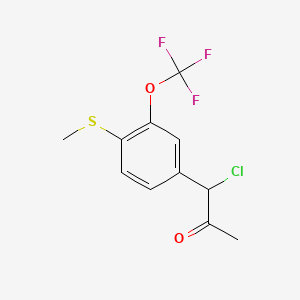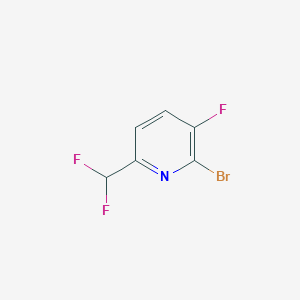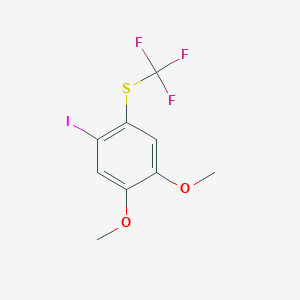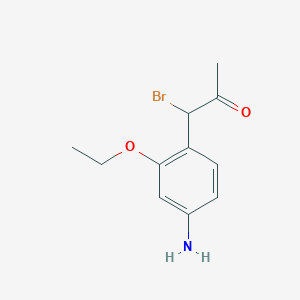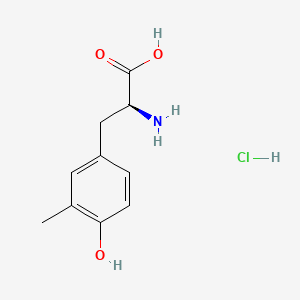
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and potential therapeutic applications. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a phenyl ring, making it a versatile molecule in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methylbenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 2-amino-3-(4-hydroxy-3-methylphenyl)propane.
Substitution: Formation of 4-chloro-3-methylphenyl derivatives.
科学研究应用
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic processes.
Pathways: It may modulate pathways related to oxidative stress, inflammation, and cellular signaling.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methoxyphenylpropionic acid: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-3-methylbenzoic acid: Lacks the amino group and propanoic acid moiety.
4-Hydroxy-3-methylphenylalanine: Contains an additional amino group on the phenyl ring.
Uniqueness
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and chiral drug development.
属性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14;/h2-4,8,12H,5,11H2,1H3,(H,13,14);1H/t8-;/m0./s1 |
InChI 键 |
QNZNYGYTMDTDDA-QRPNPIFTSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl |
规范 SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


